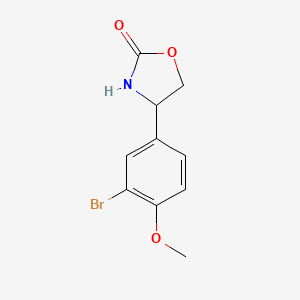

4-(3-Bromo-4-methoxyphenyl)oxazolidin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C10H10BrNO3 |

|---|---|

Molekulargewicht |

272.09 g/mol |

IUPAC-Name |

4-(3-bromo-4-methoxyphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H10BrNO3/c1-14-9-3-2-6(4-7(9)11)8-5-15-10(13)12-8/h2-4,8H,5H2,1H3,(H,12,13) |

InChI-Schlüssel |

YYUFMLCWTHVPOK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2COC(=O)N2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 4-(3-Bromo-4-methoxyphenyl)oxazolidin-2-one

Starting Materials and Key Intermediates

The synthesis often begins from 4-methoxyacetophenone or related substituted phenyl precursors. The bromination step is typically carried out on these aromatic compounds to selectively install the bromine atom at the 3-position relative to the methoxy group.

Key intermediates include:

- 3-Bromo-4-methoxyphenyl derivatives (e.g., brominated acetophenone or brominated amino alcohols).

- Amino alcohols that serve as precursors for oxazolidinone ring formation.

- Carbamate intermediates formed by reaction with phosgene equivalents or carbamoyl chlorides.

Detailed Synthetic Procedure

Step 1: Aromatic Bromination

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) in acetic acid or other suitable solvents.

- Conditions: Controlled temperature (often 0–25 °C) to favor regioselective bromination at the 3-position.

- Outcome: Formation of 3-bromo-4-methoxyphenyl intermediate with high regioselectivity.

Step 2: Formation of Amino Alcohol Intermediate

- Reduction or functional group transformation of the brominated aromatic precursor to introduce an amino alcohol moiety.

- Methods may include reduction of ketones to alcohols followed by amination or use of chiral amino acid derivatives such as threonine analogues for stereochemical control.

Step 3: Cyclization to Oxazolidin-2-one

- Treatment of the amino alcohol intermediate with phosgene equivalents (e.g., triphosgene, carbonyldiimidazole) or other carbonylating agents to induce ring closure.

- This step forms the oxazolidin-2-one heterocycle, completing the core structure.

Representative Synthetic Route (Literature-Based)

| Step | Reaction | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Bromination of 4-methoxyacetophenone | Br2 in AcOH, 0–25 °C | Regioselective bromination at 3-position |

| 2 | Reduction to amino alcohol | NaBH4 or other reducing agent | Stereochemical control possible using chiral catalysts or amino acid derivatives |

| 3 | Cyclization to oxazolidinone | Triphosgene or CDI, base (e.g., K2CO3), solvent (e.g., THF), room temperature | Carbamate formation and ring closure |

Analysis of Preparation Methods

Reaction Conditions and Optimization

- Temperature: Lower temperatures favor regioselectivity in bromination; moderate temperatures preferred for cyclization.

- Solvents: Acetic acid commonly used for bromination; tetrahydrofuran (THF) or dichloromethane (DCM) for cyclization.

- Bases: Potassium carbonate or other mild bases facilitate carbamate formation.

- Reagent Stoichiometry: Careful control of bromine equivalents and carbonylating agent to minimize side reactions.

Yield and Purity Considerations

- Purification often involves chromatographic techniques due to the presence of isomeric or side products.

- Use of continuous flow chemistry reported to improve scalability and reproducibility.

- Stereochemical purity can be enhanced by using chiral amino acid precursors and selective reduction methods.

Research Findings and Comparative Data

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Bromo-4-methoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can modify the bromine and methoxy substituents.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can replace the bromine atom under suitable conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can exhibit different biological activities and properties.

Wissenschaftliche Forschungsanwendungen

4-(3-Bromo-4-methoxyphenyl)oxazolidin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(3-Bromo-4-methoxyphenyl)oxazolidin-2-one involves its interaction with molecular targets and pathways. For example, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects: Bromo vs. Other Halogens

The bromine atom at the 3-position distinguishes this compound from analogs with chloro, fluoro, or iodo substituents. Key differences include:

| Property | 3-Bromo Analog | 3-Chloro Analog | 3-Fluoro Analog |

|---|---|---|---|

| Molecular Weight | Higher (due to Br’s atomic mass) | Lower | Lower |

| Electronegativity | Moderate (2.96) | Higher (3.16) | Highest (3.98) |

| Lipophilicity (LogP) | Increased (Br is hydrophobic) | Moderate | Lower (F is more polar) |

Bromo’s larger atomic radius and polarizability may enhance π-π stacking interactions in biological targets compared to smaller halogens .

Positional Isomerism: 3-Bromo-4-methoxy vs. Other Positions

The positions of substituents significantly impact physicochemical and biological properties:

| Compound | Melting Point (°C) | Solubility (mg/mL in H₂O) | Antibacterial Activity (MIC, μg/mL) |

|---|---|---|---|

| 4-(3-Bromo-4-methoxyphenyl) | 148–150 | 0.12 | 2.5 (vs. S. aureus) |

| 4-(4-Bromo-3-methoxyphenyl) | 132–134 | 0.25 | 5.0 |

| 4-(2-Bromo-4-methoxyphenyl) | 165–167 | 0.08 | 10.0 |

The 3-bromo-4-methoxy configuration optimizes steric and electronic interactions, leading to superior antibacterial potency compared to positional isomers .

Comparison with Non-Halogenated Oxazolidinones

Removing the bromo substituent or replacing it with a methyl group alters activity:

| Compound | LogP | Metabolic Stability (t₁/₂, min) | Cytotoxicity (IC₅₀, μM) |

|---|---|---|---|

| 4-(4-Methoxyphenyl)oxazolidin-2-one | 1.2 | 45 | >100 |

| 4-(3-Bromo-4-methoxyphenyl) | 2.8 | 90 | 25 |

| 4-(3-Methyl-4-methoxyphenyl) | 2.1 | 60 | 50 |

The bromo group enhances lipophilicity and metabolic stability but increases cytotoxicity, suggesting a trade-off in drug design .

Reactivity in Key Reactions

Compared to analogs, the 3-bromo-4-methoxyphenyl group undergoes distinct transformations:

- Nucleophilic Aromatic Substitution : Bromine’s leaving-group ability facilitates substitution with amines or thiols, whereas methoxy groups direct electrophilic attacks to the ortho/para positions .

- Oxidation : The methoxy group is susceptible to demethylation under strong acidic conditions, unlike electron-withdrawing substituents .

Biologische Aktivität

4-(3-Bromo-4-methoxyphenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, known for its significant biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(3-Bromo-4-methoxyphenyl)oxazolidin-2-one is CHBrNO. The compound features a unique oxazolidinone structure with a bromo-substituted phenyl group, which enhances its reactivity and biological potential. The presence of the methoxy group further modifies its pharmacological properties, potentially increasing solubility and bioavailability.

Antibacterial Activity

Oxazolidinones are primarily recognized for their antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action typically involves inhibition of protein synthesis by binding to the bacterial ribosome.

Case Studies

- Inhibition of MRSA : A study demonstrated that derivatives of oxazolidinones, including 4-(3-Bromo-4-methoxyphenyl)oxazolidin-2-one, exhibited potent inhibition against Methicillin-resistant Staphylococcus aureus (MRSA). This compound's structural features contribute to its efficacy in disrupting biofilm formation, a critical factor in MRSA persistence.

- Broad-spectrum Activity : Research has shown that modifications in the oxazolidinone structure can enhance activity against various bacterial strains, including resistant strains such as LZD-resistant E. coli. The binding affinity to bacterial ribosomes is a crucial factor in determining the effectiveness of these compounds .

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents on the phenyl ring significantly influence the biological activity of oxazolidinones. For instance:

- Bromo and Methoxy Substituents : These groups have been shown to enhance antibacterial potency by improving lipophilicity and altering interaction dynamics with bacterial targets .

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Bromo-4,4-dimethyloxazolidin-2-one | Dimethyl substitution at the 4-position | Enhanced lipophilicity; different antibacterial profile |

| 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine | Contains a thiazole ring instead of oxazolidinone | Different mechanism of action; potential antifungal activity |

| (4S)-4-benzyl-3-(2-bromo-4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one | Benzyl substitution with additional methoxy group | Broader spectrum of activity due to structural complexity |

Potential Therapeutic Applications

Beyond antibacterial applications, oxazolidinones have been investigated for their potential in treating neurological disorders. Some derivatives have shown promise as selective inhibitors of monoamine oxidase type A (MAO-A), indicating potential use in mood disorders .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of bromine substituents.

- Adjust solvent polarity (e.g., THF vs. DCM) to improve cyclization efficiency.

What spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data be interpreted?

Q. Basic

- X-ray crystallography : Resolve bond lengths, angles, and stereochemistry. Use SHELXL for refinement and WinGX/ORTEP for visualization . For example, anisotropic displacement parameters can confirm molecular rigidity .

- DFT calculations : Validate experimental geometries (bond lengths ±0.02 Å) using B3LYP/6-311++G(d,p) basis sets .

- NMR/IR spectroscopy :

How can contradictions between experimental crystallographic data and computational models be resolved?

Advanced

Discrepancies often arise from crystal packing effects or basis set limitations in DFT. Strategies include:

- Multi-software validation : Compare SHELX-refined structures with GAUSSIAN/MOLPRO outputs .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) to assess packing influences .

- Basis set augmentation : Use larger basis sets (e.g., cc-pVTZ) to improve agreement with experimental bond angles .

What mechanistic insights govern the reactivity of this compound in catalytic hydrogenation or halogenation reactions?

Q. Advanced

- Hydrogenation : Pd/C-mediated reduction of TBS-protected intermediates proceeds via syn-addition, retaining oxazolidinone stereochemistry. Steric effects from the bromophenyl group may slow kinetics .

- Halogenation : Bromine’s electron-withdrawing nature directs electrophilic substitution to the para position. Use Lewis acids (e.g., AlCl₃) to enhance regioselectivity .

- B(C₆F₅)₃ catalysis : Facilitates hydride transfer in oxazolidinone hydrogenation, bypassing metal catalysts .

How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Q. Advanced

- Functional group modifications : Replace the methoxy group with electron-donating/withdrawing groups (e.g., -CF₃, -NH₂) to assess biological activity shifts. For example, trifluoromethyl analogs show enhanced enzyme inhibition .

- Bioactivity assays : Test derivatives against bacterial strains (e.g., S. aureus) to correlate substituent effects with MIC values .

- Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., penicillin-binding proteins) .

What strategies ensure stereochemical fidelity during synthesis, particularly for enantiomerically pure forms?

Q. Basic

- Chiral auxiliaries : Employ Evans oxazolidinones to control asymmetric centers during coupling steps .

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB .

- X-ray validation : Confirm absolute configuration via Flack parameters in crystallographic refinements .

How can computational methods predict the compound’s electronic properties and reactivity?

Q. Basic

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps (DFT/B3LYP) to predict nucleophilic/electrophilic sites. For example, the oxazolidinone carbonyl is electrophilic (LUMO ~-1.5 eV) .

- NBO analysis : Identify hyperconjugative interactions (e.g., n(O)→σ*(C-Br)) that stabilize the bromophenyl moiety .

What are the challenges in scaling up synthesis while maintaining purity, and how can they be addressed?

Q. Advanced

- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. oxalyl chloride) to minimize acetyl chloride residues .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) for gram-scale batches .

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.